2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylpheny l)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a dibromo-substituted phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Attachment of the Pyridine Ring: This step might involve a nucleophilic substitution reaction where the pyridine ring is introduced to the triazole core.
Introduction of the Dibromo-Substituted Phenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a dibromo-substituted phenylboronic acid or halide.
Final Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thio groups.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other nucleophiles or electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor ligand due to its complex structure.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dichloro-4-methylphenyl)acetamide
- 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-difluoro-4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2,6-dibromo-4-methylphenyl)acetamide lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H14Br2N6OS |
---|---|
Molecular Weight |
498.2 g/mol |
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dibromo-4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H14Br2N6OS/c1-9-5-11(17)14(12(18)6-9)21-13(25)8-26-16-23-22-15(24(16)19)10-3-2-4-20-7-10/h2-7H,8,19H2,1H3,(H,21,25) |
InChI Key |
ZSHYTDKNZVAJRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.